Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate
CAS No.: 115104-22-8
Cat. No.: VC21302684
Molecular Formula: C16H20O5S2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115104-22-8 |
|---|---|
| Molecular Formula | C16H20O5S2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | methyl 3-[(3-formylphenyl)-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate |
| Standard InChI | InChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3 |
| Standard InChI Key | NTZAQVDAXCNIIW-UHFFFAOYSA-N |
| SMILES | COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC |
| Canonical SMILES | COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate is defined by several key chemical identifiers and properties that contribute to its unique behavior and applications in research settings.
| Property | Information |
|---|---|
| CAS Number | 115104-22-8 |
| Molecular Formula | C16H20O5S2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | methyl 3-[(3-formylphenyl)-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate |
| Standard InChI | InChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3 |
| Standard InChIKey | NTZAQVDAXCNIIW-UHFFFAOYSA-N |
| SMILES | COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC |
| PubChem Compound | 10021188 |
The molecular structure includes several distinctive functional groups that contribute to its reactivity and potential applications. The formyl group (-CHO) attached to the phenyl ring at the meta position is particularly notable for its reactivity toward nucleophiles. The two sulfanediyl (-S-) groups serve as linkers and can participate in various chemical interactions, while the esterified propanoate chains provide additional functionality and affect the compound's solubility properties.
Synthesis and Preparation
Synthetic Routes
The synthesis of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate typically involves the reaction of 3-formylphenylmethanethiol with dimethyl 3,3'-dithiobispropanoate under controlled conditions. This reaction pathway allows for the formation of the key carbon-sulfur bonds that characterize the structure of the compound.
The reaction proceeds through nucleophilic substitution mechanisms, with the thiol groups from the 3-formylphenylmethanethiol attacking the disulfide bonds in dimethyl 3,3'-dithiobispropanoate. The reaction requires careful control of temperature, solvent selection, and reaction time to ensure optimal yield and purity of the final product.
Industrial Production Methods
For industrial-scale production of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate, several advanced techniques are employed to optimize yield, purity, and efficiency:
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Continuous flow reactors: These systems allow for more efficient heat and mass transfer, leading to improved yield and reduced reaction times compared to batch processes.
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Advanced purification methods: Techniques such as column chromatography and recrystallization are utilized to ensure high purity of the final product, which is crucial for research applications.
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Process optimization: Parameters such as reactant concentrations, temperature profiles, and mixing conditions are carefully optimized to maximize efficiency and minimize waste.
Applications in Scientific Research
Medicinal Chemistry Applications
Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate shows promise in medicinal chemistry due to its structural characteristics that may influence biological activity. Potential applications include:
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Antioxidant Activity: Compounds with similar structures have been investigated for their ability to scavenge free radicals, which could lead to therapeutic applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
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Anticancer Properties: Research indicates that derivatives of sulfanediyl compounds can exhibit cytotoxic effects on cancer cells, making this compound a candidate for further investigation in cancer therapy. The unique structure may allow for interactions with specific cellular targets involved in cancer progression.
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Drug Development Scaffold: The compound's structure can serve as a starting point for the development of novel therapeutic agents through structural modifications and structure-activity relationship studies.
Materials Science Applications
The unique chemical structure of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate allows for exploration in materials science:
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Polymer Synthesis: Its reactivity can be harnessed in the development of novel polymers or copolymers with specific mechanical properties. The formyl group and sulfanediyl linkers provide sites for polymerization reactions.
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Coatings and Adhesives: The compound may serve as a building block for creating advanced coatings or adhesives with enhanced durability and resistance to environmental factors.
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Functional Materials: The presence of sulfur atoms in the structure could contribute to the development of materials with unique electronic or optical properties, potentially applicable in sensing or electronic devices.
Biochemistry Applications
In biochemistry, the compound's potential interactions with biological molecules can lead to various applications:
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Enzyme Inhibition: The design of inhibitors targeting specific enzymes could be explored using this compound as a scaffold for developing selective inhibitors. The formyl group, in particular, may interact with nucleophilic residues in enzyme active sites.
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Drug Delivery Systems: Its ester functionalities may allow incorporation into drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents.
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Biochemical Probes: The compound could be utilized as a building block for developing probes to study biological processes or detect specific biomolecules through covalent or non-covalent interactions.
Biological Activity
Mechanism of Action
The biological activity of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate involves its interaction with various molecular targets and pathways:
Research Findings
Case studies involving Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate and structurally similar compounds have yielded important insights:
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Antioxidant Activity Study: A study investigating the antioxidant properties of thioether compounds similar to this compound indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic benefits in neurodegenerative diseases.
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Anticancer Research: Another research project focused on the cytotoxic effects of sulfanediyl derivatives against various cancer cell lines. The findings revealed that certain modifications to the structure enhanced apoptosis in cancer cells while sparing normal cells, indicating a promising avenue for drug development.
Comparison with Similar Compounds
Structurally Related Compounds
Several compounds share structural similarities with Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate, each with distinct properties and applications:
| Compound | Key Structural Difference | Functional Implication |
|---|---|---|
| Dimethyl 3,3'-dithiobispropanoate | Lacks the formyl group and phenyl ring | Different reactivity and applications |
| 3-Formylphenylmethanethiol | Contains a formyl group but lacks the esterified propanoate chains | Different solubility and biological behavior |
| Dimethyl 3,3'-((phenylmethylene)bis(sulfanediyl))dipropanoate | Similar structure but without the formyl group | Different chemical properties and reactivity |
The structural differences among these compounds lead to significant variations in their physical properties, chemical reactivity, and biological activities.
Functional Differences
The functional differences between Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate and related compounds manifest in several ways:
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Reactivity: The formyl group in Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate makes it more reactive toward nucleophiles compared to analogs lacking this group, allowing for additional chemical transformations and biological interactions.
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Solubility: The presence of ester groups affects the compound's solubility profile in various solvents, influencing its applicability in different research settings and formulation approaches.
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Biological Activity: The specific arrangement of functional groups influences the compound's interactions with biological targets, resulting in different pharmacological profiles and potential therapeutic applications.
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